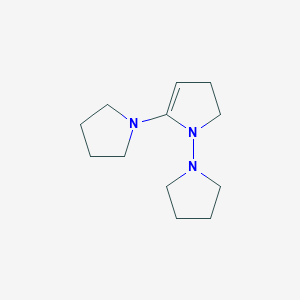
Terazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Terazoline is a compound used primarily in the treatment of benign prostatic hyperplasia and hypertension. It is a quinazoline derivative and functions as an alpha-1 adrenergic antagonist. This compound works by relaxing smooth muscles in blood vessels and the prostate, thereby lowering blood pressure and improving urinary flow .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of terazoline typically involves the reaction of piperazine with 2-furoyl chloride, followed by catalytic hydrogenation of the furan ring. This intermediate is then heated in the presence of 2-chloro-6,7-dimethoxyquinazolin-4-amine to undergo direct alkylation, resulting in this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the separation and estimation of this compound in pharmaceutical dosage forms .
Analyse Chemischer Reaktionen
Types of Reactions
Terazoline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different quinazoline derivatives.
Reduction: The compound can be reduced to form simpler amine derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the quinazoline ring, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenated quinazoline derivatives are often used as starting materials for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives, amine derivatives, and substituted quinazolines, each with potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
Terazoline has a wide range of scientific research applications:
Wirkmechanismus
Terazoline exerts its effects by selectively blocking alpha-1 adrenergic receptors. This inhibition results in the relaxation of smooth muscle in blood vessels and the prostate, leading to lowered blood pressure and improved urinary flow. The molecular targets include alpha-1 adrenergic receptors, and the pathways involved are primarily related to adrenergic signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tamsulosin: Another alpha-1 adrenergic antagonist used for similar indications but with a different side effect profile.
Doxazosin: Similar in function but with a longer half-life and different pharmacokinetic properties.
Finasteride: Used for benign prostatic hyperplasia but works by inhibiting 5-alpha-reductase rather than blocking alpha-1 receptors.
Uniqueness of Terazoline
This compound is unique in its specific action on alpha-1 adrenergic receptors, providing effective treatment for both hypertension and benign prostatic hyperplasia. Its ability to relax smooth muscle without significantly affecting other adrenergic receptors makes it a valuable therapeutic agent .
Eigenschaften
Molekularformel |
C12H21N3 |
|---|---|
Molekulargewicht |
207.32 g/mol |
IUPAC-Name |
1,5-dipyrrolidin-1-yl-2,3-dihydropyrrole |
InChI |
InChI=1S/C12H21N3/c1-2-8-13(7-1)12-6-5-11-15(12)14-9-3-4-10-14/h6H,1-5,7-11H2 |
InChI-Schlüssel |
OMCPANGXRFAESP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)C2=CCCN2N3CCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


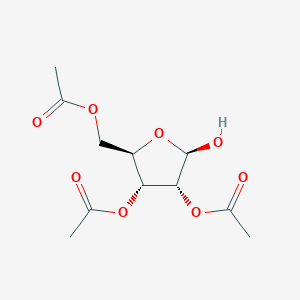
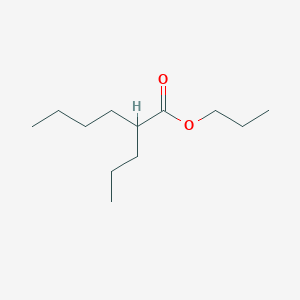
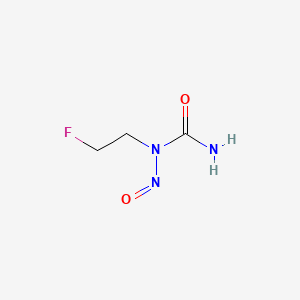

![Methanaminium, N-[4-[bis[4-(dimethylamino)phenyl]methylene]-2,5-cyclohexadien-1-ylidene]-N-methyl-, acetate](/img/structure/B13412233.png)
![(2S)-2-methylbutanoic acid [(1S,7S,8S,8aR)-8-[2-[(2R,4S)-4-hydroxy-2-oxanyl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] ester](/img/structure/B13412239.png)

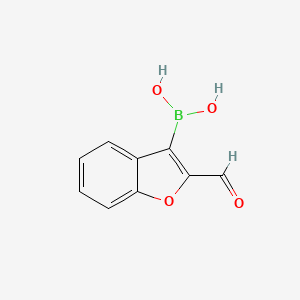

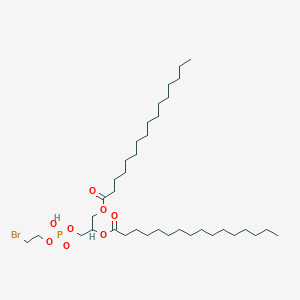
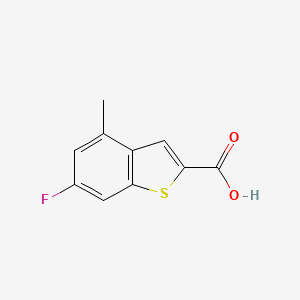
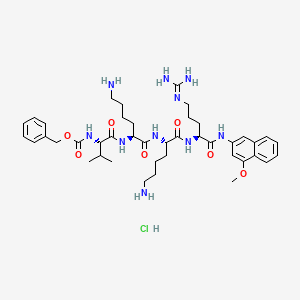

![ethyl (2S,3S,4S,5R,6S)-6-[[(2S)-2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxo-2,3-dihydrochromen-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13412314.png)
